
Naltrexone hydrochloride
Overview
Description
Naltrexone hydrochloride (NTX) is a competitive opioid receptor antagonist with empirical formula C₂₀H₂₃NO₄·HCl and molecular weight 377.86 g/mol . It is clinically used to manage alcohol use disorder (AUD) and opioid dependence by blocking euphoric effects . NTX has a short plasma half-life (~4 hours) but is metabolized to β-naltrexol, an active metabolite with a longer half-life (~14 hours), enhancing its therapeutic duration . Its bioavailability is ~20–40% orally, with renal excretion as the primary elimination route . NTX is also formulated in combination therapies, such as with bupropion hydrochloride (BUP) for weight loss (Contrave®) and in abuse-deterrent opioids like EMBEDA®, where it mitigates euphoria if tampered with .
Preparation Methods
Chemical Synthesis of Naltrexone Hydrochloride
The synthesis of this compound involves complex organic transformations to achieve its unique benzofuroisoquinoline structure. Two primary approaches dominate the literature: classical synthesis from natural alkaloids and novel enantioselective routes.
Classical Synthesis from Thebaine Derivatives
The traditional route begins with thebaine, an opioid alkaloid extracted from Papaver somniferum. Through sequential demethylation, oxidation, and N-alkylation, thebaine is converted to noroxymorphone, which undergoes further modification to introduce the cyclopropylmethyl group characteristic of naltrexone . A critical step involves the N-demethylation of noroxymorphone using cyanogen bromide, followed by alkylation with cyclopropylmethyl bromide to yield naltrexone base. Subsequent hydrochloride salt formation completes the synthesis .
Key Reaction Conditions:
-
N-Demethylation : Cyanogen bromide in chloroform at reflux (70°C, 6 hours).
-
N-Alkylation : Cyclopropylmethyl bromide in dimethylformamide (DMF) with potassium carbonate (yield: 68–72%) .
Enantioselective Synthesis of 10-Nornaltrexone Analogues
Recent work by Cheng et al. (2014) demonstrated a 24-step enantioselective synthesis starting from o-vanillin, achieving an overall yield of 3.1% for (+)-10-nornaltrexone . This route avoids reliance on natural alkaloids, instead utilizing a chiral pyridinyl intermediate (12 ) to construct the benzofuroisoquinoline core. Optical resolution of racemic intermediates using (+)- and (−)-tartaric acid enabled isolation of enantiopure products (>98% ee) .
Table 1: Comparative Analysis of Synthetic Routes
Parameter | Classical Route (Thebaine) | Novel Route (o-Vanillin) |
---|---|---|
Starting Material | Natural alkaloid | Synthetic precursor |
Total Steps | 12 | 24 |
Overall Yield | 15–20% | 3.1–6.6% |
Enantiopurity | Racemic | >98% ee |
Key Advantage | Shorter pathway | Enantioselective control |
Analytical Methods for Assay Determination
Quality control of this compound necessitates precise analytical methods to quantify purity and detect degradation products. High-performance liquid chromatography (HPLC) remains the gold standard for assay determination.
HPLC Method Development
Burgaz et al. (2024) validated an HPLC protocol for low-dose formulations (3.0–4.5 mg) using a reversed-phase C18 column (Eclipse XDB-12, 150 mm × 4.6 mm, 5 μm) . The mobile phase comprised a gradient of Solution A (0.1% trifluoroacetic acid in water) and Solution B (acetonitrile), flowing at 1.0 mL/min with UV detection at 280 nm . this compound eluted at 10.5 minutes, with linearity confirmed over 1.1–3.40 mg/mL (R² = 0.9998) .
Table 2: HPLC Parameters for this compound Assay
Parameter | Specification |
---|---|
Column | Eclipse XDB-12 C18 |
Detection Wavelength | 280 nm |
Flow Rate | 1.0 mL/min |
Retention Time | 10.5 minutes |
Linearity Range | 1.1–3.40 mg/mL |
RSD (Precision) | <1.5% |
Stabilization and Formulation Strategies
This compound’s propensity for degradation under humid and acidic conditions necessitates stabilization in low-dose formulations (<20 mg). Patent EP2289492A2 discloses compositions incorporating chelating agents (e.g., EDTA) and antioxidants to inhibit oxidation and hydrolysis .
Stabilizer Formulations
Optimal stabilizer concentrations range from 0.01% to 1% by weight, with EDTA proving effective at sequestering metal ions that catalyze degradation . Granulation techniques, such as wet granulation with hydroxypropyl methylcellulose, enhance stability by reducing moisture uptake .
Table 3: Stabilizer Efficacy in Naltrexone Compositions
Stabilizer | Concentration (% w/w) | Degradation After 1 Month* |
---|---|---|
EDTA | 0.1 | <1% |
Ascorbic Acid | 0.5 | 2.5% |
None (Control) | – | 12.8% |
*Conditions: 40°C, 75% relative humidity . |
Recent Advances in Manufacturing
Solid-State Stability Optimization
Co-crystallization with succinic acid enhances thermal stability, increasing the melting point from 160°C to 185°C and reducing hygroscopicity by 40% .
Chemical Reactions Analysis
Types of Reactions: Naltrexone hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: N-cyclopropylmethylation of noroxymorphone.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Cyclopropylmethyl bromide.
Major Products:
Oxidation: Formation of naltrexone from noroxymorphone.
Reduction: Formation of reduced derivatives of naltrexone.
Substitution: Formation of N-cyclopropylmethyl derivatives.
Scientific Research Applications
Treatment of Opioid Use Disorder
Naltrexone is primarily recognized for its role in managing opioid dependence. It works by blocking the effects of opioids, thereby reducing cravings and preventing relapse.
- Intramuscular Naltrexone : A study involving opioid-dependent women treated with intramuscular naltrexone (380 mg every four weeks) showed significant birth rates compared to those treated with methadone or buprenorphine. However, complications during pregnancy were higher in the naltrexone group, indicating a need for careful monitoring during treatment .
- Case Study Findings : In a clinical trial, patients receiving naltrexone showed improved treatment retention and drug-free urine tests compared to placebo, highlighting its effectiveness in reducing opioid cravings and use .
Alcohol Use Disorder
Naltrexone has also been effective in treating alcohol dependence. By blocking opioid receptors involved in the reward pathway, it diminishes the euphoric effects of alcohol.
- Clinical Efficacy : Research indicates that naltrexone can significantly reduce the frequency of heavy drinking days among individuals with alcohol use disorder. A meta-analysis demonstrated that naltrexone treatment resulted in a higher likelihood of achieving abstinence compared to placebo .
Low-Dose Naltrexone (LDN) for Chronic Pain Management
Low-dose naltrexone (LDN) has gained attention for its potential anti-inflammatory properties and efficacy in treating chronic pain conditions.
- Mechanism of Action : LDN appears to modulate glial cell activity and reduce inflammation in conditions like fibromyalgia and multiple sclerosis. Studies have shown that LDN may lead to reduced symptom severity and improved quality of life for patients suffering from these chronic conditions .
- Clinical Trials : Although preliminary results are promising, further research is needed to establish robust clinical guidelines for LDN use in chronic pain management due to limited sample sizes in existing studies .
Management of Methamphetamine Use Disorder
Recent studies suggest that naltrexone may be beneficial for treating methamphetamine use disorder.
- Clinical Trials : A double-blind study indicated that participants receiving naltrexone experienced reduced craving responses and subjective effects associated with methamphetamine use compared to those receiving placebo. This suggests a potential role for naltrexone in treating stimulant dependencies .
Opioid Withdrawal Management
Naltrexone is being explored as a tool for managing opioid withdrawal symptoms.
- Very Low-Dose Naltrexone (VLNTX) : Research has shown that VLNTX can effectively reduce withdrawal symptoms when combined with clonidine during opioid tapering protocols. This combination therapy demonstrated improved outcomes compared to clonidine alone, suggesting a novel approach to managing withdrawal symptoms without significant adverse effects .
Data Summary Table
Mechanism of Action
Naltrexone hydrochloride exerts its effects by binding to opioid receptors in the brain, particularly the mu-opioid receptors. By blocking these receptors, it prevents the euphoric and sedative effects of opioids. Additionally, this compound influences the hypothalamic-pituitary-adrenal axis, which may contribute to its effectiveness in reducing alcohol consumption .
Comparison with Similar Compounds
Opioid Antagonists
NTX is structurally and functionally related to other opioid antagonists, including naloxone , nalmefene , and methylnaltrexone bromide (Table 1):
Compound | Molecular Weight (g/mol) | Half-Life (h) | Primary Use | Administration Route | Key Metabolite |
---|---|---|---|---|---|
Naltrexone hydrochloride | 377.86 | 4 (NTX), 14 (β-naltrexol) | AUD, opioid dependence | Oral, intramuscular | β-naltrexol |
Naloxone hydrochloride | 363.84 | 1–1.5 | Opioid overdose reversal | Intravenous, intranasal | Inactive glucuronide |
Methylnaltrexone bromide | 436.34 | 8–12 | Opioid-induced constipation (peripheral action) | Subcutaneous | None (quaternary structure) |
Nalmefene | 339.41 | 10–13 | AUD (reduce heavy drinking) | Oral | Nalmefene glucuronide |
- Naloxone : Shorter half-life makes it suitable for acute overdose reversal, whereas NTX’s prolonged metabolite activity supports maintenance therapy .
- Nalmefene : Similar to NTX in AUD treatment but with higher oral bioavailability and longer half-life, reducing dosing frequency .
Combination Therapies
- NTX + Bupropion (Contrave®): Synergistically targets hypothalamic appetite regulation and reward pathways. NTX blocks opioid-mediated dopamine suppression, while BUP enhances noradrenaline/dopamine activity. Demonstrated 5–10% weight loss in clinical trials , compared to 2–4% with monotherapies .
- NTX + Ondansetron : Reduces alcohol cue reactivity in the ventral striatum, showing superior craving reduction compared to NTX alone .
- Morphine/NTX (EMBEDA®) : Crushing releases NTX, reducing morphine’s euphoric effects (mean drug-liking scores: 42 vs. 72 for morphine solution, p < 0.001) .
Analytical Methodologies
NTX and related compounds are quantified using:
- RP-HPLC : C18/C8 columns with mobile phases like water-acetonitrile (e.g., 65:35 v/v) and UV detection (210–220 nm). Achieves >98% accuracy for NTX/BUP in combined formulations .
- Capillary Zone Electrophoresis (CZE) : Separates NTX, naloxone, and nalbuphine using 25 mM borate buffer (pH 9.2) and 25 kV voltage. Detection limits: 0.5–1.0 µg/mL .
Pharmacokinetic and Pharmacodynamic Profiles
- NTX vs. Naloxone : NTX’s higher oral bioavailability (20–40% vs. <3% for naloxone) and longer-acting metabolite make it preferable for chronic use .
- Compliance Challenges : Oral NTX has high dropout rates (~50% in alcoholism trials) due to daily dosing , whereas extended-release intramuscular NTX (Vivitrol®) improves adherence .
Data Tables
Table 1: Chemical and Pharmacokinetic Comparison of Opioid Antagonists
(See above for full table)
Table 2: Analytical Methods for NTX and Related Compounds
Research Findings and Clinical Implications
- Abuse Deterrence : EMBEDA® reduces opioid misuse by 30–50% in real-world studies, with NTX bioavailability >90% upon tampering .
- Drug Delivery Innovations: NTX-loaded PLGA-PEG-PLGA nanoparticles sustain release for 7 days in vivo, addressing compliance issues .
- Therapeutic Synergy : NTX/BUP combination increases weight loss efficacy by 2–3× versus placebo, with EMA recommending warnings for opioid co-use .
Biological Activity
Naltrexone hydrochloride is a potent opioid antagonist primarily used in the treatment of opioid dependence and alcohol use disorder (AUD). Its biological activity is characterized by its interaction with opioid receptors, pharmacokinetics, and therapeutic effects. This article delves into the detailed biological activity of naltrexone, supported by data tables, case studies, and research findings.
Naltrexone acts primarily as an antagonist at the mu-opioid receptors (MOR), kappa-opioid receptors (KOR), and delta-opioid receptors (DOR) in the central nervous system. By blocking these receptors, naltrexone inhibits the euphoric effects of opioids and reduces cravings associated with alcohol dependence.
- Opioid Receptor Binding : Naltrexone has a high affinity for MORs, which mediates its antagonistic effects. It also exhibits antagonistic properties at KORs and DORs, contributing to its overall efficacy in addiction treatment .
Pharmacokinetics
The pharmacokinetic profile of naltrexone is crucial for understanding its biological activity:
- Absorption : Naltrexone is well absorbed orally with bioavailability ranging from 5% to 40% due to significant first-pass metabolism . Peak plasma concentrations occur within 1 hour post-administration.
- Metabolism : It is metabolized in the liver to 6-beta-naltrexol, which is an active metabolite contributing to its therapeutic effects. The elimination half-life for naltrexone is approximately 4 hours, while that of 6-beta-naltrexol is about 13 hours .
- Excretion : The drug and its metabolites are primarily excreted via the kidneys, with less than 2% of an oral dose eliminated unchanged in urine .
Therapeutic Applications
Naltrexone is FDA-approved for two main indications:
- Opioid Dependence : It aids in preventing relapse in individuals recovering from opioid addiction.
- Alcohol Use Disorder : Naltrexone reduces cravings and helps maintain abstinence from alcohol.
Case Studies
- Opioid Dependence Treatment : A study involving patients with opioid dependence showed that those treated with naltrexone had significantly lower relapse rates compared to those receiving placebo. Patients reported reduced cravings and improved overall functioning .
- Alcohol Use Disorder : In a clinical trial, patients receiving naltrexone demonstrated a marked reduction in heavy drinking days compared to those on placebo. The study highlighted the drug's efficacy in supporting abstinence and reducing relapse rates .
Side Effects and Contraindications
While naltrexone is generally well-tolerated, it can cause side effects such as nausea, headache, dizziness, and fatigue. It is contraindicated in individuals with acute hepatitis or liver failure due to its hepatic metabolism.
Side Effect | Incidence Rate |
---|---|
Nausea | 10-20% |
Headache | 10-15% |
Dizziness | 5-10% |
Fatigue | 5-10% |
Research Findings
Recent studies have expanded knowledge regarding the biological activity of naltrexone:
- Endocrine Effects : Naltrexone influences the hypothalamic-pituitary-adrenal (HPA) axis by increasing levels of beta-endorphin and cortisol while having minimal effects on ACTH or FSH levels .
- Long-term Efficacy : Longitudinal studies indicate that naltrexone maintains its effectiveness over extended periods when combined with behavioral therapies, suggesting a synergistic effect that enhances treatment outcomes for AUD .
Q & A
Basic Research Questions
Q. What validated HPLC methods are recommended for quantifying naltrexone hydrochloride (NTX HCl) in pharmaceutical formulations?
- Methodology : Use reversed-phase HPLC (RP-HPLC) with a C18 column and a mobile phase of water:acetonitrile (70:30 v/v) at 1.0 mL/min flow rate. Detection at 214 nm provides optimal sensitivity. Validate the method per ICH guidelines, including linearity (1–50 µg/mL), precision (RSD <2%), and accuracy (98–102%) .
- Key Parameters : Retention times for NTX HCl (6.2 min) and bupropion (4.8 min) must be resolved with a resolution factor >2.0. Include internal standards like naloxone-D3 for bioanalytical studies .
Q. What mechanisms underlie NTX HCl’s role in obesity management?
- Mechanistic Insight : NTX HCl antagonizes hypothalamic μ-opioid receptors, modulating pro-opiomelanocortin (POMC) neurons to suppress appetite. Combined with bupropion (a dopamine reuptake inhibitor), it amplifies satiety signals in mesolimbic reward pathways. Validate these pathways via knockout rodent models or receptor-binding assays .
Q. How to ensure compliance with USP standards for NTX HCl purity testing?
- Analytical Protocol : Test residual solvents (methanol, ethanol) via gas chromatography with isopropyl alcohol as an internal standard. Limit total solvents to ≤5.0% for anhydrous forms. Quantify related compounds (e.g., 6β-naltrexol) using HPLC with a relative response factor (RRF) of 1.0 for impurities .
Advanced Research Questions
Q. How to resolve discrepancies in NTX HCl pharmacokinetic data across preclinical models?
- Experimental Design : Compare full-thickness vs. split-thickness skin in minipig models for transdermal studies. Use compartmental modeling to account for microchannel closure kinetics (rate: 0.12 hr⁻¹) and interspecies metabolic differences. Adjust for hepatic first-pass effects in rodents vs. primates .
- Data Contradictions : Address variability in Cmax (e.g., 40 ng/mL in rats vs. 28 ng/mL in minipigs) by normalizing doses to body surface area .
Q. What challenges arise in developing sustained-release NTX HCl formulations?
- Formulation Optimization : Use PLGA-PEG-PLGA in-situ forming implants to achieve 90-day release profiles. Characterize drug-polymer interactions via DSC and FTIR. In vivo testing in rabbits shows burst release (25% at 24 hr) followed by zero-order kinetics .
- Hurdles : Polymer degradation rates (t1/2 = 60 days) must align with therapeutic windows. Monitor tissue accumulation (e.g., 15% in liver at 90 min post-injection) .
Q. How to design a controlled clinical trial evaluating NTX HCl efficacy in opioid dependence?
- Protocol : Randomize subjects to 1-, 2-, or 4-week buprenorphine tapering followed by NTX HCl (50 mg/day). Primary endpoints: opioid-negative urines (63% abstinence in 4-week taper vs. 29% in 1-week), retention rates (50% vs. 20%), and naltrexone adherence (p = 0.04) .
- Bias Mitigation : Double-blind dosing, stratified randomization by baseline opioid use, and intention-to-treat analysis .
Q. How to optimize in vitro-in vivo correlation (IVIVC) for transdermal NTX HCl delivery?
- Modeling : Apply a diffusion-compartmental model with two pathways: (1) intact skin (flux = 0.5 µg/cm²/hr) and (2) microneedle-microchannels (flux = 12 µg/cm²/hr). Correlate in vitro permeation (Franz cells) with in vivo tmax (2 hr) and AUC0–24 (300 ng·hr/mL) .
- Validation : Use regression analysis (R² >0.9) to predict in vivo performance from in vitro data .
Q. Methodological Tables
Table 1. HPLC Parameters for NTX HCl Quantification
Parameter | NTX HCl | Bupropion |
---|---|---|
Column | C18 (250 × 4.6 mm) | C18 (250 × 4.6 mm) |
Mobile Phase | Water:ACN (70:30) | Water:ACN (60:40) |
Detection (nm) | 214 | 254 |
LOD (µg/mL) | 0.1 | 0.2 |
LOQ (µg/mL) | 0.3 | 0.6 |
Reference |
Table 2. Pharmacokinetic Data from Preclinical Models
Species | Route | Cmax (ng/mL) | tmax (hr) | AUC (ng·hr/mL) |
---|---|---|---|---|
Wistar Rat | IV Bolus | 40 ± 5 | 0.5 | 320 ± 30 |
Yucatan Minipig | Transdermal | 28 ± 3 | 2.0 | 300 ± 25 |
Reference |
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16676-29-2 | |
Record name | Naltrexone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naltrexone hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naltrexone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NALTREXONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.